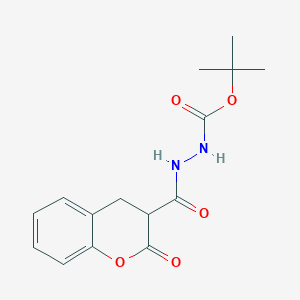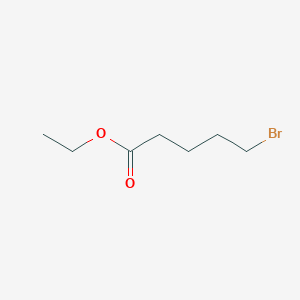![molecular formula C24H32O6 B130375 (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-diméthyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diène-8-acide carboxylique CAS No. 192057-49-1](/img/structure/B130375.png)
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-diméthyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diène-8-acide carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, also known as (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, is a useful research compound. Its molecular formula is C24H32O6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Systèmes d'administration de médicaments
L'acide Budesonide 20-carboxylique a été utilisé dans le développement de systèmes d'administration de médicaments. Par exemple, il a été encapsulé dans des nanoparticules de lignine pour une libération déclenchée par le pH et sensible aux tensioactifs. Cette application est particulièrement prometteuse pour les systèmes d'administration intestinale, offrant un mécanisme de libération contrôlée qui répond aux stimuli naturels de l'organisme .
Formulations à libération prolongée
Le composé a été incorporé dans des hydrogels de pectine/polyacrylamide pour une libération prolongée. Cette formulation est conçue pour résister à la nature acide de l'environnement gastrique et intestinal, garantissant que le médicament est libéré à l'emplacement souhaité dans le tractus gastro-intestinal .
Applications anti-inflammatoires
En raison de ses propriétés anti-inflammatoires, l'acide Budesonide 20-carboxylique est étudié pour son utilisation dans le traitement de maladies telles que la rectocolite hémorragique. La capacité du composé à réduire l'inflammation sans les effets secondaires systémiques associés aux corticostéroïdes en fait un candidat intéressant pour les traitements topiques .
Nanoconjugués à base de polymères
Les chercheurs ont exploré le couplage de l'acide Budesonide 20-carboxylique à des polymères hydrophiles comme l'acide poly(malique). Ces nanoconjugués peuvent être intégrés dans des microparticules pour l'administration pulmonaire, offrant potentiellement une nouvelle voie pour le traitement des affections respiratoires .
Valorisation des biopolymères
L'interaction du composé avec la lignine a été étudiée pour comprendre les processus d'agrégation de la lignine. Cette recherche est non seulement cruciale pour l'encapsulation et la libération de médicaments, mais aussi pour la valorisation de la lignine en tant que biopolymère, qui est un sous-produit important des procédés de bioraffinerie .
Activité antioxydante
La structure de l'acide Budesonide 20-carboxylique lui permet d'exhiber une activité antioxydante significative. Cette propriété peut être exploitée dans diverses applications, y compris le développement de nouveaux matériaux capables d'atténuer le stress oxydatif .
Propriétés amphipathiques pour les nanostructures
La nature amphipathique de l'acide Budesonide 20-carboxylique due à ses groupes carboxyliques est exploitable dans la formation de nanostructures. Ces structures peuvent être utilisées pour l'auto-assemblage supramoléculaire, qui est un processus critique dans les applications de la nanotechnologie .
Émetteurs de photoluminescence biocompatibles
À l'échelle nanométrique, les particules contenant de l'acide Budesonide 20-carboxylique ont été utilisées comme émetteurs de photoluminescence biocompatibles. Cette application est particulièrement pertinente dans le domaine de l'imagerie biologique et pourrait conduire à des progrès dans le diagnostic médical .
Mécanisme D'action
Target of Action
Budesonide 20-Carboxylic Acid, also known as Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body. These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Budesonide interacts with its targets, the GRs, by binding to them. This binding depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction results in a decrease in inflammation and an overall reduction in the immune response .
Biochemical Pathways
Upon binding to the GRs, Budesonide influences several biochemical pathways. It suppresses the inflammatory response by inhibiting the release of inflammation-causing substances. It also affects the metabolism of carbohydrates, proteins, and fats, as well as the maintenance of fluid and electrolyte balance . The exact biochemical pathways affected by Budesonide are complex and involve a wide range of physiological processes .
Pharmacokinetics
It is metabolized in the liver via the CYP3A4 enzyme to two major metabolites, both of which are less than 1% as active as the parent compound . The drug is excreted in urine (60%) and feces as metabolites . The pharmacokinetics of Budesonide are influenced by its formulation, with oral formulations allowing for targeted, pH-dependent release in the treatment of inflammatory bowel disease .
Result of Action
The molecular and cellular effects of Budesonide’s action primarily involve the reduction of inflammation. By binding to GRs, Budesonide inhibits the release of inflammation-causing substances, leading to a decrease in inflammation in the body . This results in relief from symptoms in conditions such as Crohn’s disease, asthma, COPD, hay fever, allergies, and ulcerative colitis .
Action Environment
The action, efficacy, and stability of Budesonide can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the release and absorption of oral Budesonide formulations . Additionally, factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in the expression and function of the CYP3A4 enzyme can influence the metabolism and overall effect of Budesonide .
Analyse Biochimique
Biochemical Properties
Budesonide 20-Carboxylic Acid is a glucocorticoid that interacts with the glucocorticoid receptor (GR) in the body . The interaction with GR leads to changes in the transcription of certain genes, which in turn affects various biochemical reactions .
Cellular Effects
Budesonide 20-Carboxylic Acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It influences cell function by reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of Budesonide 20-Carboxylic Acid involves binding to the glucocorticoid receptor (GR). This binding leads to changes in the transcription of certain genes, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a long-lasting impact on cellular function .
Dosage Effects in Animal Models
It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a significant impact even at low doses .
Metabolic Pathways
Budesonide 20-Carboxylic Acid is involved in the glucocorticoid receptor pathway. It binds to the glucocorticoid receptor, leading to changes in the transcription of certain genes .
Transport and Distribution
It is known that the drug has a high ratio between local and systemic effects, suggesting that it may be efficiently transported and distributed within the body .
Subcellular Localization
It is known that the drug binds to the glucocorticoid receptor, which is typically located in the cytoplasm of cells .
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPORMLBYXHFAV-SREVKRBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)











![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
